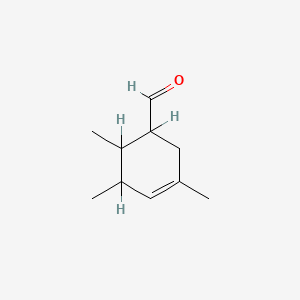
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is characterized by its fresh, green, leafy, clean, herbal, and chrysanthemum-like odor . This compound is used in various applications, including fragrances and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with an aldehyde group in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, meeting the demands of commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 3,5,6-Trimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 3,5,6-Trimethylcyclohex-3-ene-1-methanol.
Substitution: Substituted derivatives of the cyclohexene ring.
Wissenschaftliche Forschungsanwendungen
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Wirkmechanismus
The mechanism of action of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
- 3,5,6-Trimethylcyclohex-3-ene-1-carboxaldehyde
Comparison: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and reactivity, making it valuable in specific applications such as fragrances and flavorings .
Eigenschaften
CAS-Nummer |
67634-07-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3 |
InChI-Schlüssel |
DEMWVPUIZCCHPT-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC(C1C)C=O)C |
Kanonische SMILES |
CC1C=C(CC(C1C)C=O)C |
Key on ui other cas no. |
67634-07-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















